N,N-dimethylethanimidamide hydrochloride chemical properties
N,N-dimethylethanimidamide hydrochloride chemical properties
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N,N-Dimethylethanimidamide Hydrochloride: A Comprehensive Guide to Chemical Properties, Synthesis, and Advanced Applications
Executive Summary
As a Senior Application Scientist navigating the intersection of organic synthesis and materials science, I approach N,N-dimethylethanimidamide hydrochloride (CAS 2909-15-1)—commonly known as N,N-dimethylacetamidine hydrochloride—not merely as a static reagent, but as a highly dynamic building block. Characterized by its strongly nucleophilic and basic amidine core, this compound serves a dual mandate in modern chemistry. It is both a critical precursor for synthesizing complex pharmaceutical active pharmaceutical ingredients (APIs), such as substituted imidazoles, and the functional backbone for next-generation CO₂-responsive "smart" materials.
This whitepaper deconstructs the chemical properties, mechanistic pathways, and field-proven experimental protocols associated with N,N-dimethylacetamidine, providing researchers with a self-validating framework for its application in drug development and advanced material design.
Chemical Identity & Quantitative Data
Understanding the physical and chemical boundaries of N,N-dimethylethanimidamide hydrochloride is the first step in leveraging its reactivity. The compound exists as a stable hydrochloride salt, which must often be neutralized to its free base form (N,N-dimethylacetamidine) in situ to unlock its nucleophilic potential.
Table 1: Quantitative Chemical and Physical Data
| Property | Value / Description |
|---|---|
| IUPAC Name | N,N-Dimethylethanimidamide hydrochloride |
| Synonyms | N,N-Dimethylacetamidine hydrochloride |
| CAS Registry Number | 2909-15-1 |
| Molecular Formula | C₄H₁₁ClN₂ |
| Molar Mass | 122.60 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Highly soluble in water, methanol, and acetonitrile |
| Regulatory Status | Regulated as a dual-use chemical under EU, UK, and CA export control frameworks [1.3] |
Mechanistic Pathways & Reactivity Profile
The utility of N,N-dimethylacetamidine is driven by the electron-rich nature of the amidine functional group (–C(=NH)NR₂). We exploit this reactivity across two primary domains:
Amine Exchange and Imidazole Cyclization
In pharmaceutical development, constructing highly substituted imidazole rings often requires hazardous azides or highly exothermic, difficult-to-control cyclizations. N,N-dimethylacetamidine derivatives bypass these risks through a controlled amine-exchange mechanism. When reacted with primary amines, the dimethylamine moiety is cleanly displaced. Subsequent treatment with electrophiles (like propargylamine) under acidic conditions drives a predictable intramolecular cyclization to form 1-aryl-2,5-dimethyl-1H-imidazoles, which are vital intermediates for kinase inhibitors[1].
Caption: Workflow for synthesizing imidazole API intermediates via amidine exchange.
CO₂-Responsive "Switchable" Chemistry
In the realm of drug delivery, N,N-dimethylacetamidine acts as a reversible chemical switch. In its neutral free-base state, the amidine block is hydrophobic and non-ionic. However, upon exposure to CO₂ in an aqueous environment, it undergoes an exothermic reaction to form an amidinium bicarbonate salt. This dramatically shifts the molecule to a hydrophilic, highly polar state. Purging the system with an inert gas (N₂ or Argon) and applying mild heat reverses the reaction, making it an ideal mechanism for triggerable drug-release micelles[2].
Caption: Reversible CO2-responsive mechanism of N,N-dimethylacetamidine derivatives.
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining not just what to do, but why each step is chemically necessary.
Protocol 1: Synthesis of 1-(4-Fluorophenyl)-2,5-dimethyl-1H-imidazole
This protocol adapts the 1 to safely construct the imidazole core[1].
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Amine Exchange: Combine 4-fluoroaniline (1.0 eq) and N,N-dimethylacetamide dimethyl acetal (1.6 eq) in a reaction vessel. Heat to 85 °C and stir overnight.
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Causality: The excess acetal drives the equilibrium forward, displacing methanol to yield N'-(4-fluorophenyl)-N,N-dimethylacetamidine.
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Self-Validation Check: Pull a 50 µL aliquot for GC-MS analysis. The complete disappearance of the 4-fluoroaniline peak (m/z 111) and the appearance of the amidine intermediate (m/z 180) confirms quantitative conversion. Do not proceed until conversion is >99%.
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Solvent & Reagent Addition: Cool the mixture to 0 °C. Dilute with acetonitrile (30 mL/g of intermediate) and add propargylamine (1.4 eq).
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Acid Catalysis: Slowly add glacial acetic acid (3.2 eq) dropwise over 5 minutes.
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Causality: Acetic acid strictly controls the pH, protonating the amidine nitrogen. This increases the electrophilicity of the adjacent carbon, perfectly priming it for nucleophilic attack by the propargylamine while preventing thermal runaway.
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Cyclization: Elevate the temperature to 80 °C and stir for 3 hours to force the intramolecular ring closure.
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Workup: Cool to 25 °C. Quench the acid with saturated aqueous sodium bicarbonate until gas evolution ceases, then extract with methyl tert-butyl ether (MTBE). Concentrate the organic layer under reduced pressure to isolate the highly pure imidazole API intermediate.
Protocol 2: Assembly and Modulation of CO₂-Responsive Polymeric Micelles
This workflow demonstrates the use of N,N-dimethylacetamidine as a 2[2].
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Polymer Dissolution: Dissolve an N,N-dimethylacetamidine-functionalized diblock copolymer (e.g., PEO-b-PDMAA) in deionized water at a concentration of 1.0 mg/mL.
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Initial Self-Assembly: Sonicate the mixture for 10 minutes.
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Causality: In the absence of CO₂, the amidine blocks remain uncharged and hydrophobic. Sonication provides the kinetic energy required for these blocks to aggregate into a hydrophobic core, forming stable micelles suspended in an opaque emulsion.
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CO₂-Triggered Dissociation: Sparge the aqueous suspension with CO₂ gas via a submerged needle (flow rate: 90 ± 10 mL/min) at room temperature for 15 minutes.
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Causality: Dissolved CO₂ forms carbonic acid, which rapidly protonates the amidine groups into amidinium bicarbonates. The sudden influx of positive charges causes massive electrostatic repulsion within the micelle core, forcing the structure to dissociate and release its payload.
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Self-Validation Check: This step is visually self-validating. The initially turbid emulsion will transition to a completely optically clear solution. For rigorous validation, Dynamic Light Scattering (DLS) will show a drop in hydrodynamic radius from ~100 nm (micelles) to <10 nm (free polymer chains).
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Reversible Assembly: To regenerate the micelles, purge the clear solution with N₂ gas at 65 °C for 15 minutes. The inert gas and heat drive off the CO₂, shifting the equilibrium back to the neutral amidine base and restoring the micellar architecture.
Regulatory and Compliance Context
Because N,N-dimethylacetamidine hydrochloride and its derivatives are potent precursors that can be utilized in the synthesis of both advanced pharmaceuticals and potentially hazardous chemicals, it is strictly monitored globally. It is explicitly listed under international dual-use export control frameworks. For instance, under the3, the compound (CAS 2909-15-1) requires rigorous end-user certification prior to cross-border transfer[3]. Drug development professionals must ensure compliance with local customs and dual-use goods regulations when procuring this material at scale.
References
- European Union. "Consolidated TEXT: 32014R0833 — EN — 01.10.2023 - European Union." EUR-Lex.
- Foley, D. A., et al. "A Safe and Efficient Synthetic Route to a 2,5-Dimethyl-1-aryl-1H-imidazole Intermediate.
- Su, X., et al. "Switchable surfactants at the polystyrene–water interface: effect of molecular structure.
- "Preparation method of carbon dioxide responsive block copolymer containing N, N-dimethyl acetamidine.
